1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-alpha-D-glucopyranose sulfate
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Overview
Description
1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-alpha-D-glucopyranose sulfate is a complex organic compound that plays a significant role in various scientific research applications. It is a derivative of glucopyranose, a fundamental building block in carbohydrate chemistry, modified with acetyl groups and a sulfate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step chemical reaction starting with glucose as the base molecule. The glucose undergoes a series of acetylation reactions to introduce acetyl groups at the 1, 3, 4, and 6 positions
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale chemical reactors and precise control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and specific reagents is crucial to ensure high yield and purity of the final product.
Types of Reactions:
Reduction: Reduction reactions may involve the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: Substitution reactions can occur at various positions on the glucopyranose ring, often involving the replacement of functional groups with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like acetic anhydride for acetylation and sulfur trioxide (SO₃) for sulfation are commonly employed.
Major Products Formed:
Oxidation: Gluconic acid derivatives.
Reduction: Reduced sugar derivatives.
Substitution: Various acetylated and sulfated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It serves as a substrate in enzymatic studies and as a tool for probing biological pathways.
Industry: Utilized in the production of biodegradable polymers and other materials.
Mechanism of Action
The compound exerts its effects through specific molecular interactions with biological targets. The acetyl and sulfate groups play a crucial role in these interactions, influencing the binding affinity and specificity of the compound to its targets. The exact mechanism may vary depending on the biological context and the specific pathway involved.
Comparison with Similar Compounds
1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-beta-D-glucopyranose sulfate: A structural isomer with a different stereochemistry at the 2-position.
2-Acetamido-2-deoxy-alpha-D-glucopyranose sulfate: A simpler derivative with fewer acetyl groups.
Uniqueness: 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-alpha-D-glucopyranose sulfate is unique due to its specific pattern of acetylation and sulfation, which affects its chemical properties and biological activity.
Properties
IUPAC Name |
sulfuric acid;[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO9.H2O4S/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19;1-5(2,3)4/h10-14H,5,15H2,1-4H3;(H2,1,2,3,4)/t10-,11-,12-,13-,14+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCWOJZZJHMKCU-XHNNQSHGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N)OC(=O)C)OC(=O)C.OS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)N)OC(=O)C)OC(=O)C.OS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO13S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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